![molecular formula C21H20ClNO3 B3018124 2-(4-chlorophenoxy)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acetamide CAS No. 1421442-28-5](/img/structure/B3018124.png)
2-(4-chlorophenoxy)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acetamide
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Description
The compound "2-(4-chlorophenoxy)-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)acetamide" is a derivative of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which is a class of organic compounds that have potential applications as pesticides . These compounds are characterized by the presence of a 4-chlorophenoxyacetamide moiety and a hydroxyalkyl group, which in the case of the compound , is further substituted with a naphthalene ring.
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorophenyl derivatives with various carbonyl compounds under Barbier-type conditions, which may involve the use of lithium powder and a catalytic amount of naphthalene . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes could be inferred from the methodologies described.
Molecular Structure Analysis
X-ray powder diffraction has been used to characterize the structure of similar N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives . This technique provides information on the unit-cell parameters and the arrangement of atoms within the crystal lattice, which is crucial for understanding the molecular conformation and potential interactions of the compound.
Chemical Reactions Analysis
The chemical reactivity of related naphthyl acetamide derivatives has been studied, showing that they can react with aromatic amines to form various heterocyclic compounds . This suggests that "this compound" may also participate in similar reactions, potentially leading to the formation of new chemical entities with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from studies on similar substances. For instance, photodegradation studies of naphthoxyacetic acid derivatives have shown that these compounds can undergo cleavage of the aryl-halogen bond and the aryloxy-carbon bond under photolytic conditions . This indicates that "this compound" may also be susceptible to photodegradation, which is an important consideration for its stability and environmental impact as a potential pesticide.
Furthermore, the presence of a hydroxamic acid group in related compounds has been associated with the inhibition of aminopeptidase N, suggesting that the hydroxy group in the compound of interest may confer biological activity, such as anti-angiogenic properties .
Scientific Research Applications
Design and Synthesis of Novel Compounds
Research in the field of organic chemistry has led to the design and synthesis of novel compounds with potential applications in various industries. For example, novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were synthesized, highlighting the versatility of naphthalene-based compounds in the development of new materials with potential applications ranging from pharmaceuticals to advanced materials (Yang Jing, 2010).
Enzymatic Reactions for Drug Metabolites
Enzymatic catalysis using fungal peroxygenases has been utilized for the regioselective hydroxylation of compounds, demonstrating the potential for efficient and scalable synthesis of drug metabolites. This approach emphasizes the significance of naphthalene derivatives in the pharmaceutical industry for the development of more sustainable and cost-effective production methods (M. Kinne et al., 2009).
Nanotechnology and Catalysis
In the realm of nanotechnology, nano magnetite (Fe3O4) has been explored as a robust catalyst for the synthesis of naphthalene-based compounds, showcasing the application of such compounds in the development of new catalytic processes that could revolutionize industrial synthesis techniques (M. Mokhtary & Mogharab Torabi, 2017).
Potential Pesticides
Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds structurally related to the queried chemical, have been characterized for their potential as pesticides. These studies contribute to the understanding of how structural modifications of naphthalene derivatives can influence their biological activity and utility in agricultural applications (E. Olszewska et al., 2009).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c22-16-8-10-17(11-9-16)26-14-21(25)23-13-12-20(24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,20,24H,12-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUFACWFJITNRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)COC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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